3-(p-Bromophenyl)-N-(2-pyridyl)succinimide
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Overview
Description
3-(p-Bromophenyl)-N-(2-pyridyl)succinimide is an organic compound that features a bromophenyl group and a pyridyl group attached to a succinimide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Bromophenyl)-N-(2-pyridyl)succinimide typically involves the reaction of p-bromobenzylamine with 2-pyridinecarboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(p-Bromophenyl)-N-(2-pyridyl)succinimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(p-Bromophenyl)-N-(2-pyridyl)succinimide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(p-Bromophenyl)-N-(2-pyridyl)succinimide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the pyridyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(p-Bromophenyl)-3,5-bis(2-pyridyl)-4H-1,2,4-triazole: Similar in having both bromophenyl and pyridyl groups but differs in the core structure.
2,4-bis(2-pyridyl)-6-p-bromophenyl-1,3,5-triazine: Contains similar functional groups but has a triazine core.
Uniqueness
3-(p-Bromophenyl)-N-(2-pyridyl)succinimide is unique due to its succinimide core, which imparts distinct chemical and biological properties compared to other compounds with similar functional groups. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
110592-50-2 |
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Molecular Formula |
C15H11BrN2O2 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-pyridin-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H11BrN2O2/c16-11-6-4-10(5-7-11)12-9-14(19)18(15(12)20)13-3-1-2-8-17-13/h1-8,12H,9H2 |
InChI Key |
DMKPYQNFYHCOHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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